

PNU-292137: A Technical Guide to its Inhibition of CDK2/Cyclin A

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Compound of Interest

Compound Name: PNU-292137

Cat. No.: B1678931

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Introduction

PNU-292137, chemically known as N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a potent and orally active inhibitor of Cyclin-Dependent Kinase 2 (CDK2).^[1] As a member of the 3-aminopyrazole class of compounds, **PNU-292137** has demonstrated significant antitumor activity in preclinical models, positioning it as a compound of interest in cancer research and drug development.^{[1][2]} This technical guide provides a comprehensive overview of **PNU-292137**, focusing on its inhibitory action against the CDK2/cyclin A complex, relevant experimental data, and detailed methodologies for its evaluation.

The CDK2/cyclin A complex plays a crucial role in the regulation of the cell cycle, specifically in the transition from G1 to S phase and through S phase progression. Dysregulation of this complex is a common feature in many human cancers, making it a prime target for therapeutic intervention. **PNU-292137** acts as an ATP-competitive inhibitor, binding to the hydrophobic pocket at the back of the CDK2 ATP binding site, thereby blocking its kinase activity.^[1]

Quantitative Data

The inhibitory activity of **PNU-292137** and its closely related analog, PHA-533533, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for these compounds.

Table 1: In Vitro Inhibitory Activity of **PNU-292137** and PHA-533533

Compound	Target	Assay Type	IC50 (nM)	Ki (nM)	Reference
PNU-292137	CDK2/cyclin A	Kinase Assay	37	-	[2] [3]
PNU-292137	CDK2/cyclin E	Kinase Assay	92	-	[1]
PHA-533533	CDK2/cyclin A	Kinase Assay	-	31	[4]

Table 2: In Vivo Antitumor Efficacy

Compound	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
PNU-292137	Mouse Xenograft	Not Specified	> 50%	[2] [3]
PHA-533533	A2780 (Ovarian Cancer)	Not Specified	70%	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **PNU-292137**.

In Vitro CDK2/Cyclin A Kinase Assay (Radiometric)

This protocol is adapted from standard procedures for measuring CDK2 kinase activity using a radiometric assay with Histone H1 as a substrate.

Materials:

- Active CDK2/cyclin A enzyme
- Histone H1 (substrate)

- **PNU-292137**
- [γ - ^{32}P]ATP
- 5X Kinase Assay Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl_2 , 5 mM EGTA, 5 mM DTT)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone
- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing 5X Kinase Assay Buffer, Histone H1, and active CDK2/cyclin A enzyme in a microcentrifuge tube.
- Add varying concentrations of **PNU-292137** (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubate the reaction for 30 minutes at 30°C.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Wash the paper once with acetone.
- Transfer the P81 paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- Calculate the percentage of inhibition for each concentration of **PNU-292137** relative to the vehicle control to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the anti-proliferative effects of **PNU-292137** on cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., human colon and prostate tumor cell lines)
- Complete cell culture medium
- **PNU-292137**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **PNU-292137** (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Add solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

- Calculate the percentage of cell growth inhibition for each concentration of **PNU-292137** compared to the vehicle control to determine the GI50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor activity of **PNU-292137** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line for tumor implantation (e.g., A2780 ovarian cancer cells)
- **PNU-292137** formulation for in vivo administration
- Vehicle control
- Calipers for tumor measurement

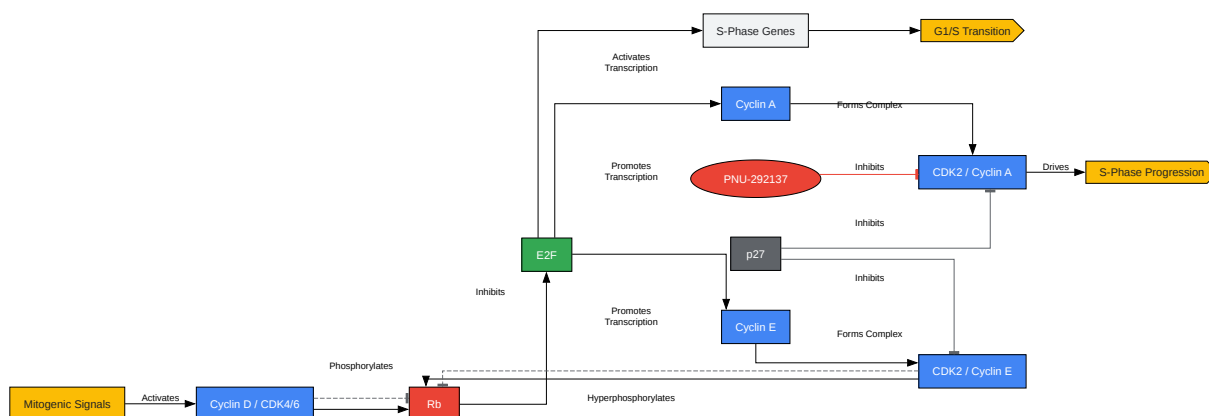
Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **PNU-292137** (or vehicle control) to the mice according to a predetermined dosing schedule and route (e.g., oral gavage).
- Measure the tumor dimensions with calipers at regular intervals throughout the study.
- Calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- At the end of the study, calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
- Monitor the body weight and overall health of the animals as an indicator of toxicity.

Signaling Pathways and Experimental Workflows

CDK2/Cyclin A Signaling Pathway

The CDK2/cyclin A complex is a central regulator of the cell cycle. Its inhibition by **PNU-292137** leads to cell cycle arrest and a subsequent block in proliferation. The following diagram illustrates the core signaling pathway.

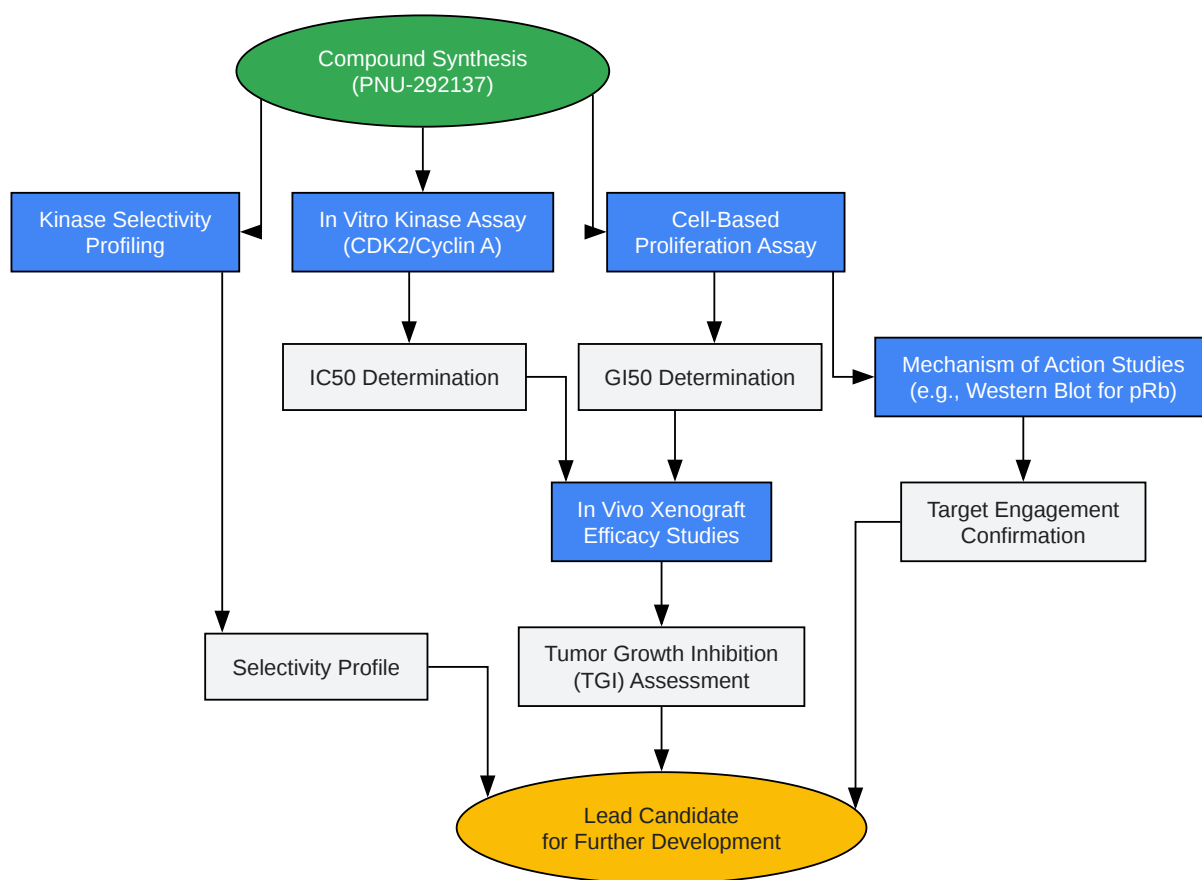


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Caption: CDK2/Cyclin A Signaling Pathway in Cell Cycle Progression.

Experimental Workflow for PNU-292137 Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a CDK2 inhibitor like **PNU-292137**.



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Caption: Preclinical Evaluation Workflow for **PNU-292137**.

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